molecular formula C26H20ClN3O3S B2605799 N-(2-chlorophenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide CAS No. 866846-10-8

N-(2-chlorophenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

Cat. No. B2605799
CAS RN: 866846-10-8
M. Wt: 489.97
InChI Key: HOSJHPQGQPHKFP-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C26H20ClN3O3S and its molecular weight is 489.97. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorophenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorophenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Conformational Analysis

One area of research interest is the structural and conformational analysis of molecules related to N-(2-chlorophenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide. Studies have been conducted to determine the crystal structures and analyze the folding conformation around the methylene C atom of the thioacetamide bridge. These studies provide insights into the intramolecular interactions stabilizing the molecule's folded conformation (Subasri et al., 2016).

Antifolate and Antitumor Activity

Research has also explored the potential of related 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase, aiming at antitumor and antibacterial applications. These studies emphasize the significance of the pyrimidine scaffold in designing inhibitors for key enzymes involved in nucleotide biosynthesis, highlighting its potential utility in cancer treatment (Gangjee et al., 1996).

Materials Science Applications

Moreover, the synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines, which are related to the chemical structure of interest, indicates applications in materials science. These compounds exhibit high refractive indices and good thermomechanical stabilities, suggesting their potential use in advanced material applications (Tapaswi et al., 2015).

Vibrational Spectroscopy and Quantum Computational Studies

Furthermore, the vibrational spectroscopic signatures and quantum computational studies on N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide have been conducted. These studies focus on characterizing the molecule's vibrational signatures, providing insights into the stereo-electronic interactions and the molecule's stability (Mary et al., 2022).

properties

IUPAC Name

N-(2-chlorophenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O3S/c1-16-10-12-17(13-11-16)14-30-25(32)24-23(18-6-2-5-9-21(18)33-24)29-26(30)34-15-22(31)28-20-8-4-3-7-19(20)27/h2-13H,14-15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSJHPQGQPHKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

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